Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(5-fluoro-2-methylphenyl)amino]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(5-FLUORO-2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a fluorinated aromatic ring, and an ethyl ester group, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(5-FLUORO-2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate amines and phenylformamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the final product’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(5-FLUORO-2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(5-FLUORO-2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(5-FLUORO-2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and fluorinated aromatic groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3,3-trifluoropyruvate
- Methyl 3,3,3-trifluoropyruvate
- 3,3,3-Trifluoropropionic acid
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(5-FLUORO-2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE stands out due to its unique combination of trifluoromethyl, fluorinated aromatic, and ethyl ester groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18F4N2O3 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
ethyl 2-benzamido-3,3,3-trifluoro-2-(5-fluoro-2-methylanilino)propanoate |
InChI |
InChI=1S/C19H18F4N2O3/c1-3-28-17(27)18(19(21,22)23,24-15-11-14(20)10-9-12(15)2)25-16(26)13-7-5-4-6-8-13/h4-11,24H,3H2,1-2H3,(H,25,26) |
InChI Key |
IUDXUXUEUNJGNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C=CC(=C1)F)C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.